Isoelemicin

Description

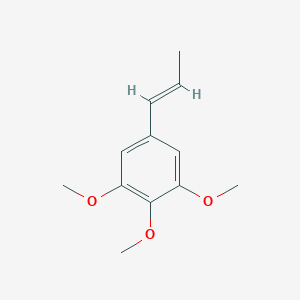

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXOQHQFJOQLQR-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Record name | isoelemicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017541 | |

| Record name | Isoelemicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5273-85-8, 487-12-7 | |

| Record name | Isoelemicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5273-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoelemicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoelemicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005273858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoelemicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoelemicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOELEMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9260LA114I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoelemicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Isoelemicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoelemicin, a naturally occurring phenylpropanoid. The document details its chemical structure, physicochemical properties, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Structure

This compound, systematically named 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene, is an organic compound classified as a phenylpropanoid.[1][2] Its structure is characterized by a benzene ring substituted with three methoxy groups and a propenyl group.[1] The "(E)" designation indicates a trans configuration of the double bond in the propenyl side chain.[3] this compound is an isomer of elemicin, differing in the position of the double bond in the side chain.[1]

The definitive chemical structure and key identifiers of this compound are provided below:

-

IUPAC Name: 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene[1][3]

-

Canonical SMILES: CC=CC1=CC(=C(C(=C1)OC)OC)OC[1]

-

InChI Key: RRXOQHQFJOQLQR-AATRIKPKSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is crucial for its detection, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [3][4][5] |

| Molecular Weight | 208.25 g/mol | [3][5] |

| Appearance | Oil | [1] |

| Boiling Point | 306.00 to 307.00 °C at 760.00 mm Hg (estimated) | [4] |

| Flash Point | 215.00 °F (102.20 °C) (estimated) | [4] |

| Vapor Pressure | 0.001400 mmHg at 25.00 °C (estimated) | [4] |

| Water Solubility | 155.4 mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 2.810 (estimated) | [4] |

| ¹³C NMR Spectroscopy | Data available | [3] |

| Mass Spectrometry | GC-MS data available | [3] |

Biological Activities and Potential Applications

This compound has been identified in various plant species, including Perilla frutescens and Mitrephora maingayi.[1][3] It has demonstrated a range of biological activities that are of interest to researchers in drug discovery and development.

-

Antimicrobial Properties: Studies have indicated that this compound possesses antibacterial and antifungal properties.[1] It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger.[1]

-

Antioxidant Activity: The compound has been investigated for its capacity to scavenge free radicals, suggesting potential as an antioxidant agent.[1]

-

Psychoactive Effects: Due to its structural similarity to other phenylpropanoids like myristicin, there is ongoing research into the potential psychoactive properties of this compound, which may involve interactions with serotonin receptors.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below is a representative methodology for the evaluation of the antimicrobial activity of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.

-

Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strain (e.g., E. coli, S. aureus, C. albicans) in an appropriate broth medium until it reaches the mid-logarithmic phase of growth. Adjust the culture to a concentration of approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.[6]

-

Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution with the appropriate broth medium to achieve a range of concentrations.[6]

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.[6] Include positive controls (broth with inoculum, no this compound) and negative controls (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours.[6]

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.[6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and biological evaluation of a natural product like this compound.

Caption: A generalized workflow for the isolation, identification, and biological screening of this compound.

References

- 1. Buy this compound | 5273-85-8 [smolecule.com]

- 2. foodb.ca [foodb.ca]

- 3. This compound | C12H16O3 | CID 5318557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 487-12-7 [thegoodscentscompany.com]

- 5. 1,2,3-Trimethoxy-5-(1E)-1-propen-1-ylbenzene; (E)-Isoelemicin; 1,2,3-Trimethoxy-5-((E)-prop-1-enyl)benzene; 1,2,3-Trimethoxy-5-[(1E)-1-propenyl]benzene | C12H16O3 | CID 78932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Occurrence and Biosynthesis of Isoelemicin in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoelemicin, a phenylpropene compound, is a naturally occurring aromatic ether that has garnered interest within the scientific community for its potential pharmacological activities. As a structural isomer of elemicin, it is often found in complex mixtures of essential oils and plant extracts. This technical guide provides an in-depth overview of the natural sources, quantitative occurrence, and biosynthesis of this compound in plants. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence of this compound

This compound is found in a variety of plant species, often co-occurring with its isomer, elemicin. The presence and concentration of this compound can be influenced by the plant's genetic makeup, geographical location, and the specific part of the plant being analyzed.

Primary Plant Sources:

-

Myristica fragrans (Nutmeg): The seed and mace of nutmeg are well-documented sources of this compound. It is a significant component of nutmeg's essential oil and extracts.

-

Daucus carota (Carrot): The biosynthesis of this compound has been specifically studied in carrot, particularly in its leaves. Various subspecies of Daucus carota have been shown to produce essential oils containing this compound.

While this compound is definitively identified in the above species, it is likely present in other plants that are known to contain elemicin, given their close biosynthetic relationship. These include plants from the Apiaceae, Myristicaceae, and Lamiaceae families.

Quantitative Data

The concentration of this compound in plant materials can vary significantly. The following table summarizes available quantitative data for this compound and the closely related elemicin in select plant sources.

| Plant Species | Plant Part | Compound | Concentration/Yield | Analytical Method | Reference |

| Myristica fragrans | Kernel | This compound | 22 mg (from 17.6 g EtOAc fraction) | HPLC-guided isolation | [1][2][3][4] |

| Myristica fragrans | Seeds | This compound | 62.24% of extract | GC-MS | [5] |

| Daucus carota subsp. maximus | Umbels | Elemicin | 13.1% of essential oil | GC-MS | [6] |

| Daucus carota subsp. maritimus | Umbels | Elemicin | 6.0% of essential oil | GC-MS | [6] |

| Daucus carota ssp. carota | Mature Umbels | Elemicin | 14.8% of essential oil | GC-MS | [7] |

| Daucus carota ssp. carota | Premature Umbels | Elemicin | 10.1% of essential oil | GC-MS | [7] |

Experimental Protocols

Extraction and Isolation of this compound from Myristica fragrans

This protocol is adapted from an HPLC-guided isolation procedure and is suitable for obtaining pure this compound for further studies.

a. Extraction:

-

Grind whole nutmeg kernels into a fine powder.

-

Perform a defatting step by extracting the powder with n-hexane.

-

The defatted powder is then subjected to exhaustive extraction with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

b. Fractionation:

-

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.

-

The ethyl acetate fraction, which is typically rich in phenylpropanoids, is collected and concentrated.

c. Chromatographic Isolation:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Fractions containing this compound are pooled and further purified using preparative HPLC with a suitable reversed-phase column (e.g., C18) and a mobile phase, such as a gradient of methanol and water, to yield pure this compound.[1][2][3][4]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound in essential oils or plant extracts. Method validation is crucial for accurate quantification.

a. Sample Preparation:

-

For essential oils, dilute the sample in a suitable solvent such as hexane or ethyl acetate to a concentration within the calibration range.

-

For plant extracts, perform a solvent extraction (e.g., with dichloromethane or hexane) followed by filtration and dilution.

-

Add an appropriate internal standard (e.g., n-alkane of a specific chain length) to both the calibration standards and the samples for improved accuracy.

b. GC-MS Analysis:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature of around 60-70°C, followed by a temperature ramp (e.g., 3-10°C/min) to a final temperature of 240-280°C.

-

Injector: Split/splitless injector, with the injector temperature set to 250-280°C.

-

Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis, targeting characteristic ions of this compound.

-

Quantification: Generate a calibration curve using certified reference standards of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Biosynthesis of this compound

This compound belongs to the phenylpropanoid class of secondary metabolites. Its biosynthesis originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. The specific biosynthetic steps leading to this compound have been elucidated, particularly in Daucus carota.

The pathway involves the general phenylpropanoid pathway, leading to the formation of coniferyl alcohol. From this key intermediate, the pathway branches to produce various phenylpropenes, including this compound.

Experimental Workflow for Phenylpropanoid Analysis

The following diagram illustrates a general workflow for the extraction and analysis of phenylpropanoids, including this compound, from plant material.

Biosynthetic Pathway of this compound

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound from L-phenylalanine.

Pathway Enzymes: PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; C3H: p-Coumarate 3-hydroxylase; COMT: Caffeic acid O-methyltransferase; 4CL: 4-Coumarate-CoA ligase; CCR: Cinnamoyl-CoA reductase; CAD: Cinnamyl alcohol dehydrogenase; OMT: O-methyltransferase; DcMIS: Daucus carota 5-methoxy isoeugenol synthase.

Conclusion

This technical guide provides a foundational understanding of the natural occurrence and biosynthesis of this compound in plants. The quantitative data, experimental protocols, and biosynthetic pathway information presented herein are intended to facilitate further research into the pharmacological properties and potential applications of this intriguing natural product. The continued exploration of plant biodiversity, coupled with advanced analytical and molecular techniques, will undoubtedly uncover more sources and a deeper understanding of the biological roles of this compound and related phenylpropenes.

References

- 1. Engineering of Corynebacterium glutamicum for the synthesis of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. Phenylpropanoid Biosynthesis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. areme.co.jp [areme.co.jp]

The Biosynthetic Pathway of Isoelemicin in Perilla frutescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of isoelemicin, a phenylpropanoid found in Perilla frutescens. Phenylpropanoids are a diverse class of secondary metabolites in plants, and this compound, along with its isomers and related compounds, contributes to the characteristic aroma and potential pharmacological activities of this plant. This document outlines the putative enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides a visual representation of the biosynthetic pathway.

The Phenylpropanoid Pathway: A Foundation for this compound Biosynthesis

The biosynthesis of this compound in Perilla frutescens originates from the well-established phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. This core pathway generates a variety of hydroxycinnamic acids that serve as precursors for a vast array of secondary metabolites, including flavonoids, lignins, and the phenylpropenes, to which this compound belongs.[1][2]

The initial steps of the general phenylpropanoid pathway are catalyzed by a series of well-characterized enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway branches towards the synthesis of various monolignols, which are the direct precursors to phenylpropenes like this compound.

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated specifically in Perilla frutescens, a putative pathway can be constructed based on known enzymatic reactions in the phenylpropanoid pathway of other plant species and the chemical structure of this compound. The pathway from feruloyl-CoA, a key intermediate, is proposed as follows:

-

Reduction to Coniferyl Aldehyde: Feruloyl-CoA is reduced to coniferyl aldehyde. This reaction is typically catalyzed by a cinnamoyl-CoA reductase (CCR) .

-

Reduction to Coniferyl Alcohol: Coniferyl aldehyde is further reduced to coniferyl alcohol by a cinnamyl alcohol dehydrogenase (CAD) .

-

Formation of the Allylphenol Chain: The conversion of coniferyl alcohol to eugenol, an allylphenol, is catalyzed by a eugenol synthase (EGS) . This enzyme is part of a family of reductases that act on the propenyl side chain.

-

Methylation to Methyleugenol: The 4-hydroxyl group of eugenol is methylated to form methyleugenol. This reaction is catalyzed by a specific O-methyltransferase (OMT) , likely a eugenol O-methyltransferase (EOMT) .

-

Hydroxylation of Methyleugenol: A hydroxylation reaction occurs at the 3-position of the benzene ring of methyleugenol. This step is likely catalyzed by a cytochrome P450 monooxygenase.

-

Methylation to Elemicin: The newly introduced hydroxyl group is then methylated to form elemicin. This reaction is catalyzed by another specific O-methyltransferase .

-

Isomerization to this compound: The final step is the isomerization of the allyl-benzene (elemicin) to a propenyl-benzene (this compound). This double bond migration is likely catalyzed by an isomerase .

The following diagram illustrates this putative biosynthetic pathway.

Quantitative Data

Quantitative analysis of this compound and related phenylpropanoids in Perilla frutescens is primarily performed using gas chromatography-mass spectrometry (GC-MS). The concentration of these compounds can vary significantly depending on the plant chemotype, geographical origin, and developmental stage. While specific data for this compound is often grouped with other phenylpropanoids, some studies provide insights into their relative abundance.

| Compound | Plant Part | Concentration Range (% of Essential Oil) | Analytical Method | Reference |

| Elemicin | Leaves | 0.1 - 28.8% | GC-MS | [3] |

| Myristicin | Leaves | 0.1 - 43.9% | GC-MS | [3] |

| This compound | Leaves | Not explicitly quantified in most public studies, but detected. | GC-MS | [1] |

It is important to note that the chemical profile of Perilla frutescens essential oil is highly variable. Different chemotypes can be rich in other compounds like perillaldehyde or perilla ketone, with lower concentrations of phenylpropanoids.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the enzymes in the putative this compound biosynthetic pathway from Perilla frutescens.

Methodology: Homology-based Cloning and Transcriptome Analysis

-

RNA Extraction: Total RNA is extracted from young leaves of Perilla frutescens using a commercial kit or a CTAB-based method. RNA quality and quantity are assessed by spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

-

Degenerate PCR: Degenerate primers are designed based on conserved amino acid sequences of known enzymes (e.g., OMTs, CCRs, CADs, EGSs) from other plant species. PCR is performed on the Perilla frutescens cDNA to amplify fragments of the target genes.

-

RACE (Rapid Amplification of cDNA Ends): The full-length cDNA sequences are obtained using 5' and 3' RACE protocols with gene-specific primers designed from the sequences of the PCR fragments.

-

Transcriptome Sequencing (RNA-Seq): For a more comprehensive approach, RNA-Seq of tissues with high phenylpropanoid content can be performed. The resulting transcriptome is assembled, and candidate genes are identified by sequence similarity to known biosynthetic genes.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce active enzymes for in vitro characterization.

Methodology: Expression in Escherichia coli

-

Vector Construction: The full-length coding sequences of the candidate genes are cloned into an expression vector, such as pET-28a(+) or pGEX, which often include an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transformation and Expression: The expression constructs are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-agarose for GST-tagged proteins).

-

Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the substrate specificity and kinetic parameters of the recombinant enzymes.

Methodology: O-Methyltransferase (OMT) Assay Example

-

Reaction Mixture: A typical reaction mixture (total volume of 100 µL) contains:

-

100 mM Tris-HCl (pH 7.5)

-

10 mM MgCl₂

-

1 mM DTT

-

100 µM substrate (e.g., eugenol, 3-hydroxy-methyleugenol)

-

100 µM S-adenosyl-L-methionine (SAM) as the methyl donor

-

1-5 µg of purified recombinant OMT

-

-

Incubation: The reaction is incubated at 30°C for 30-60 minutes.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed, and the organic phase containing the methylated product is collected.

-

Product Analysis: The extracted product is analyzed by GC-MS. The identity of the product is confirmed by comparison of its mass spectrum and retention time with an authentic standard.

-

Kinetic Analysis: To determine the Km and Vmax values, the assay is performed with varying substrate concentrations while keeping the concentration of the other substrate (SAM) saturating. The data are then fitted to the Michaelis-Menten equation.

Quantification of this compound by GC-MS

Objective: To determine the concentration of this compound in Perilla frutescens tissues.

Methodology: Gas Chromatography-Mass Spectrometry

-

Sample Preparation: Essential oil is extracted from fresh or dried leaves by hydrodistillation or steam distillation. A known amount of the essential oil is dissolved in a suitable solvent (e.g., hexane or ethyl acetate) containing an internal standard (e.g., n-alkane series).

-

GC-MS Analysis:

-

Gas Chromatograph: An Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 10 min.

-

Mass Spectrometer: An Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

Compound Identification: Compounds are identified by comparing their mass spectra with those in the NIST library and by comparing their retention indices with literature values.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with an authentic this compound standard.

Logical Workflow for Pathway Elucidation

The following diagram outlines the logical workflow for the complete elucidation of the this compound biosynthetic pathway in Perilla frutescens.

Conclusion and Future Directions

The biosynthesis of this compound in Perilla frutescens is a multi-step enzymatic process originating from the general phenylpropanoid pathway. While a putative pathway can be proposed, further research is required for its complete validation. Key areas for future investigation include:

-

Functional Characterization of Enzymes: The definitive identification and characterization of the specific O-methyltransferases, reductases, and isomerase involved in the final steps of this compound biosynthesis in Perilla frutescens.

-

Regulatory Mechanisms: Understanding the transcriptional regulation of the this compound biosynthetic pathway, including the identification of key transcription factors that control the expression of the biosynthetic genes.

-

Metabolic Engineering: The potential for metabolic engineering of Perilla frutescens or microbial systems to enhance the production of this compound for pharmaceutical or other applications.

This guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the biosynthesis of this compound in Perilla frutescens. The outlined methodologies and the proposed pathway offer a roadmap for future research in this area.

References

- 1. Perilla frutescens: A Rich Source of Pharmacological Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Isoelemicin vs. Elemicin: A Comprehensive Structural and Chemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoelemicin and elemicin are naturally occurring phenylpropenes found in a variety of plants, most notably in the essential oils of nutmeg (Myristica fragrans) and mace. As structural isomers, they share the same molecular formula but differ in the position of a double bond within their propenyl side chain. This subtle structural variation gives rise to distinct chemical and potentially biological properties, making a comparative analysis essential for researchers in fields ranging from natural product chemistry to pharmacology and toxicology. This technical guide provides an in-depth comparison of this compound and elemicin, covering their structural and chemical differences, spectroscopic properties, synthesis and isolation, metabolic pathways, and biological activities.

Structural and Chemical Differences

The core structural difference between this compound and elemicin lies in the location of the double bond in the three-carbon side chain attached to the 1,2,3-trimethoxybenzene ring. Elemicin possesses a terminal double bond (prop-2-en-1-yl), making it an allylbenzene. In contrast, this compound has an internal double bond (prop-1-en-1-yl), classifying it as a propenylbenzene. This difference in the double bond position, a form of regioisomerism, influences the molecule's overall geometry and electronic distribution, which in turn affects its physical, chemical, and biological properties.

This compound can exist as two geometric isomers, (E)-isoelemicin (trans) and (Z)-isoelemicin (cis), due to the restricted rotation around the internal double bond. The (E)-isomer is generally the more stable and more commonly occurring form.

Table 1: Physicochemical Properties of this compound and Elemicin

| Property | This compound | Elemicin |

| IUPAC Name | 1,2,3-trimethoxy-5-(prop-1-en-1-yl)benzene | 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene |

| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol | 208.25 g/mol |

| CAS Number | 5273-85-8 ((E)-isomer) | 487-11-6 |

| Appearance | Colorless to pale straw-colored viscous liquid | Colorless to pale yellow liquid |

| Boiling Point | 306-307 °C at 760 mmHg (estimated) | 152-156 °C at 17 mmHg |

| Density | Not available | 1.07 g/cm³[1] |

| logP (o/w) | 2.810 (estimated) | 2.5 |

| Solubility | Soluble in alcohol; Insoluble in water | Soluble in chloroform and ethyl acetate; Practically insoluble in water |

Spectroscopic Data

The structural isomerism of this compound and elemicin is clearly distinguishable by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Comparative ¹H and ¹³C NMR Data (in CDCl₃)

| Position | This compound ¹H NMR (δ ppm) | This compound ¹³C NMR (δ ppm) | Elemicin ¹H NMR (δ ppm) | Elemicin ¹³C NMR (δ ppm) |

| 1 | - | 137.9 | - | 137.5 |

| 2 | - | 153.2 | - | 153.3 |

| 3 | - | 133.5 | - | 133.5 |

| 4 | 6.59 (s) | 105.7 | 6.38 (s) | 105.7 |

| 5 | - | 153.2 | - | 153.3 |

| 6 | 6.59 (s) | 105.7 | 6.38 (s) | 105.7 |

| 1' | 6.34 (d, J=15.7 Hz) | 130.9 | 5.96 (m) | 137.2 |

| 2' | 6.09 (dq, J=15.7, 6.4 Hz) | 125.5 | 5.08 (m) | 115.6 |

| 3' | 1.85 (dd, J=6.4, 1.6 Hz) | 18.4 | 3.33 (d, J=6.7 Hz) | 40.2 |

| -OCH₃ (at C2, C6) | 3.86 (s, 6H) | 56.1 | 3.84 (s, 6H) | 56.1 |

| -OCH₃ (at C4) | 3.82 (s, 3H) | 60.8 | 3.82 (s, 3H) | 60.8 |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a compilation from typical reported values.

Experimental Protocols

Synthesis

Synthesis of Elemicin from Syringol

Elemicin can be synthesized from syringol and allyl bromide through a Williamson ether synthesis followed by a Claisen rearrangement.[2] A detailed protocol is as follows:

-

Williamson Ether Synthesis: Syringol is reacted with allyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to form the allyl ether of syringol. The reaction mixture is typically refluxed for several hours.

-

Claisen Rearrangement: The resulting allyl ether is heated to induce a Claisen rearrangement. Due to the methoxy groups at both ortho positions of the syringol ether, the allyl group migrates to the para position, yielding elemicin with high regioselectivity. The rearrangement is often carried out at high temperatures, sometimes in a high-boiling solvent.

-

Purification: The crude product is then purified, for example, by vacuum distillation, to yield pure elemicin.

Synthesis of this compound from Elemicin

This compound can be prepared by the isomerization of elemicin. This is typically achieved by heating elemicin in the presence of a strong base.

-

Isomerization: Elemicin is dissolved in an alcoholic solution of a strong base, such as potassium hydroxide.

-

Reflux: The mixture is refluxed for a period of time to allow the migration of the double bond from the terminal to the internal position.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. The solvent is then removed, and the resulting this compound is purified, for example, by vacuum distillation or chromatography.

Isolation from Natural Sources (Nutmeg)

A reproducible HPLC-guided method for the isolation of elemicin and this compound from nutmeg has been described.[3][4][5]

-

Extraction: Powdered nutmeg kernels are extracted with methanol. The methanol extract is then partitioned between n-hexane and 90% methanol. The methanolic layer is further extracted with ethyl acetate.

-

Fractionation: The ethyl acetate fraction, which is rich in phenylpropanoids, is subjected to medium pressure liquid chromatography (MPLC) on a silica gel column, eluting with a gradient of ethyl acetate in hexane.

-

Purification: Fractions containing elemicin and this compound, as identified by TLC and HPLC, are further purified by preparative HPLC on a C18 column using a mobile phase such as acetonitrile and water to yield the pure compounds.[3][4]

Metabolic Pathways

Both elemicin and this compound are metabolized in vivo, primarily in the liver, through similar pathways. The main routes of metabolism are the cinnamoyl pathway and the epoxide-diol pathway. However, the major metabolites differ between the two isomers.

For elemicin, a significant metabolic pathway involves 1'-hydroxylation by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP3A4) to form the reactive metabolite 1'-hydroxyelemicin. This intermediate can then be conjugated with cysteine and N-acetylcysteine (NAC).

Biological Activities and Signaling Pathways

Genotoxicity

The genotoxic potential of elemicin has been investigated. In an in vitro micronucleus assay using V79 cells, elemicin induced a weak but statistically significant increase in micronuclei formation at concentrations of 100 µM and 500 µM in the absence of an external metabolic activation system (S9 mix).

Experimental Protocol: In Vitro Micronucleus Assay

A general protocol for the in vitro micronucleus assay is as follows:[2][6][7]

-

Cell Culture: A suitable cell line (e.g., CHO, V79, or human lymphocytes) is cultured under standard conditions.

-

Treatment: Cells are exposed to various concentrations of the test compound (this compound or elemicin), along with positive and negative controls, for a defined period (e.g., 3-24 hours). The assay is typically performed with and without an exogenous metabolic activation system (S9 fraction from rat liver).

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of mitosis.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000) is scored under a microscope.

-

Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Interaction with 5-HT2A Receptors

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade.

Conclusion

This compound and elemicin, while structurally very similar, exhibit distinct chemical properties that can be readily differentiated by spectroscopic techniques. Their primary structural difference, the position of the propenyl double bond, also influences their metabolism and may lead to variations in their biological activity profiles. While elemicin has been more extensively studied, particularly regarding its potential psychoactive and genotoxic effects, further research is needed to fully elucidate and compare the pharmacological and toxicological profiles of both isomers. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working with these fascinating natural products.

References

- 1. Elemicin | 487-11-6 | FE22655 | Biosynth [biosynth.com]

- 2. criver.com [criver.com]

- 3. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 7. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Isoelemicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of isoelemicin, a naturally occurring phenylpropanoid. The document details its structural and physicochemical characteristics, outlines experimental protocols for its isolation and analysis, and explores its potential biological activities through common signaling pathways.

Physical and Chemical Properties of this compound

This compound, with the IUPAC name 1,2,3-trimethoxy-5-[(1E)-prop-1-en-1-yl]benzene, is a key aromatic compound found in various plant species. Its physical and chemical properties are summarized in the table below, providing a foundational dataset for research and development applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| CAS Number | 5273-85-8 | [1] |

| Appearance | Not explicitly stated, but likely an oil or crystalline solid | |

| Boiling Point | 306.00 to 307.00 °C @ 760.00 mm Hg (estimated) | |

| Melting Point | Not available | |

| Solubility | Soluble in alcohol. Water solubility is estimated at 155.4 mg/L @ 25 °C. | |

| Density | 1.073 g/cm³ @ 20 °C (estimated) | |

| Vapor Pressure | 0.001400 mmHg @ 25.00 °C (estimated) | |

| logP (Octanol/Water) | 2.810 (estimated) | |

| Refractive Index | 1.5216 | [2] |

| Specific Gravity | 1.023 g/cc | [2] |

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of this compound from natural sources, primarily essential oils.

Objective: To isolate this compound from the essential oil of a plant source known to contain this compound, such as Asarum species.

Materials and Reagents:

-

Plant material (e.g., dried and powdered roots of Asarum cordifolium or Asarum sieboldii)[3][4]

-

Deionized water

-

Anhydrous sodium sulfate

-

Organic solvents (e.g., n-hexane, ethyl acetate, chloroform, methanol) of analytical grade

-

Silica gel (for column chromatography)

-

Pre-coated TLC plates (silica gel 60 F254)

Equipment:

-

Steam distillation apparatus[3]

-

Rotary evaporator

-

Glass column for chromatography

-

Fraction collector

-

UV lamp for TLC visualization

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Essential Oil Extraction:

-

Preliminary Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

A small aliquot of the essential oil is diluted in a suitable solvent (e.g., ethyl acetate) and analyzed by GC-MS to confirm the presence and estimate the relative abundance of this compound.[3][4]

-

The GC is equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 240°C) to separate the components of the essential oil.

-

The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific m/z range (e.g., 40-550 amu).

-

Identification of this compound is achieved by comparing the retention time and mass spectrum with reference data from spectral libraries (e.g., NIST).

-

-

Fractionation by Column Chromatography:

-

The crude essential oil is subjected to column chromatography on silica gel.[2]

-

The column is packed with silica gel in a non-polar solvent like n-hexane.

-

The essential oil is loaded onto the column and eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate.[2]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

-

Fractions containing compounds with similar Rf values to the expected this compound are pooled together.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

The pooled fractions from column chromatography are further purified by preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

-

The elution can be isocratic or a gradient, and the effluent is monitored by a UV detector at an appropriate wavelength.

-

The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

-

Objective: To confirm the structure and purity of the isolated this compound using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 400 or 500 MHz).

-

Expected ¹H NMR Data: The proton NMR spectrum is expected to show signals corresponding to the methoxy groups, the aromatic protons, and the protons of the propenyl side chain. The coupling constants of the vinylic protons will confirm the (E)-configuration of the double bond.

-

Expected ¹³C NMR Data: The carbon NMR spectrum will show distinct signals for the methoxy carbons, the aromatic carbons, and the carbons of the propenyl group.

2.2.2. Mass Spectrometry (MS)

-

Sample Preparation: The purified compound is dissolved in a suitable solvent and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

-

Data Acquisition: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) is performed to determine the exact mass of the molecular ion.

-

Expected Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₆O₃, m/z 208.1099). The fragmentation pattern can provide further structural information.[1]

2.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be recorded on a neat sample (if liquid) between KBr plates or as a KBr pellet (if solid).

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer.

-

Expected Data: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring and the alkenyl group, and C-O stretching of the methoxy groups.

Signaling Pathways and Biological Activity

While specific studies on the signaling pathways directly modulated by this compound are limited, its structural similarity to other anti-inflammatory phenylpropanoids suggests potential mechanisms of action. Many plant-derived compounds exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

The following diagram illustrates a potential mechanism by which this compound may exert anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Putative anti-inflammatory mechanism of this compound.

The following diagram outlines a typical workflow to investigate the anti-inflammatory effects of this compound.

Caption: Workflow for anti-inflammatory activity assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Composition and Biological Activities of Essential Oils of Four Asarum Species Growing in Vietnam [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Activities of Isoelemicin: A Technical Whitepaper for Researchers

Disclaimer: This document provides a technical overview of the potential pharmacological activities of isoelemicin. As of the date of this publication, direct experimental data on the bioactivities of this compound is limited in publicly available scientific literature. The information presented herein is largely based on the known activities of structurally related phenylpropanoid compounds. This whitepaper is intended for research, scientific, and drug development professionals and should be used as a guide for potential future research directions.

Executive Summary

This compound, a phenylpropanoid found in various aromatic and medicinal plants, represents a promising yet underexplored molecule in pharmacology.[1] Phenylpropanoids as a class are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This technical guide synthesizes the available information on compounds structurally related to this compound to project its potential pharmacological activities. It provides a foundation for future research by detailing relevant experimental protocols and outlining potential mechanisms of action, with a focus on key signaling pathways such as NF-κB and MAPK. All quantitative data for related compounds is presented in structured tables to facilitate comparative analysis.

Introduction to this compound

This compound (1,2,3-trimethoxy-5-[(1E)-prop-1-en-1-yl]benzene) is a natural organic compound belonging to the phenylpropanoid class. These compounds are synthesized by plants via the shikimate and phenylpropanoid pathways and serve various ecological functions.[4] The pharmacological interest in phenylpropanoids stems from their diverse and potent biological effects, which are attributed to their specific chemical structures.[1][5] This guide explores the therapeutic potential of this compound by examining the established activities of its chemical relatives.

Potential Anticancer Activities

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of several phenylpropanoids against different human cancer cell lines. This data suggests that this compound may exhibit similar cytotoxic potential.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Lawsone | Human Malignant Melanoma (A375) | 52.73 | [6] |

| Lawsone | Human Caucasian Malignant Melanoma (G361) | 21.25 | [6] |

| Berberine | Human Malignant Melanoma (A375) | > 200 | [6] |

| Berberine | Human Caucasian Malignant Melanoma (G361) | Moderate | [6] |

| Palmatine | Human Malignant Melanoma (A375) | Weak (>200) | [6] |

| Palmatine | Human Caucasian Malignant Melanoma (G361) | Moderate | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and is widely used to measure the cytotoxic effects of a compound.[4][7]

Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.[7]

Potential Signaling Pathways in Anticancer Activity

Many phenylpropanoids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of these cellular processes.

References

- 1. scispace.com [scispace.com]

- 2. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoids as naturally occurring antioxidants: From plant defense to human health | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. Production of secondary metabolites using tissue culture-based biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thyme: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. researchgate.net [researchgate.net]

- 8. idexx.dk [idexx.dk]

The Enigmatic Phenylpropanoid: A Technical Guide to the Historical Discovery and Isolation of Isoelemicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoelemicin, a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its structural similarity to other bioactive compounds. This technical guide provides a comprehensive overview of the historical discovery and isolation of this compound, offering a detailed examination of the experimental protocols that have been instrumental in its characterization. Quantitative data from various analytical techniques are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of the processes involved. This document serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Historical Discovery and Context

The history of this compound is intrinsically linked to the study of essential oils, particularly from nutmeg (Myristica fragrans) and elemi (Canarium luzonicum). While a singular "discovery" paper for this compound is not readily apparent in the historical record, its identification emerged from the broader chemical investigation of these natural sources in the late 19th and early 20th centuries. Early chemists focused on isolating and characterizing the primary constituents of these oils.

Elemicin, a closely related isomer, was one of the first of this structural class to be isolated and described. The subsequent, more detailed analyses of the essential oil fractions, aided by advancements in analytical techniques, led to the identification of this compound as a distinct, co-occurring compound. The work of pioneering chemists in the field of natural products laid the groundwork for distinguishing between the allylic (elemicin) and propenylic (this compound) isomers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | 1,2,3-trimethoxy-5-(prop-1-en-1-yl)benzene |

| CAS Number | 5273-85-8 |

| Appearance | Oily liquid |

| Boiling Point | 153-156 °C at 10 mmHg |

Experimental Protocols for Isolation and Characterization

The isolation and purification of this compound from natural sources typically involve a multi-step process combining extraction, fractionation, and chromatography.

Extraction of Essential Oil from Plant Material

A common starting point for the isolation of this compound is the extraction of essential oil from plant sources known to contain the compound, such as nutmeg or Cymbopogon flexuosus.

Methodology: Steam Distillation

-

Preparation of Plant Material: The dried plant material (e.g., powdered nutmeg kernels, dried lemongrass leaves) is coarsely ground to increase the surface area for efficient extraction.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still pot containing the plant material, a condenser, and a collection flask (florentine flask or separatory funnel).

-

Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.

-

Separation: The condensed mixture of water and essential oil is collected. Due to their immiscibility and density difference, the essential oil separates from the water and can be collected.

-

Drying: The collected essential oil is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any residual water.

Isolation of this compound by Column Chromatography

Following the extraction of the essential oil, column chromatography is a standard technique for separating individual components.

Methodology: Silica Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent (e.g., hexane) to create a uniform slurry and remove air bubbles.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient might start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

-

Fraction Collection: Eluted fractions are collected sequentially in separate tubes.

-

Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Pooling and Concentration: Fractions containing pure this compound (as determined by TLC) are pooled, and the solvent is removed under reduced pressure using a rotary evaporator to yield the isolated compound.

The general workflow for the isolation of this compound is depicted in the following diagram:

Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantitative analysis of this compound in essential oil samples.

GC-MS Analysis of Cymbopogon flexuosus Essential Oil

Several studies have reported the quantitative analysis of this compound in the essential oil of Cymbopogon flexuosus. The relative abundance of this compound can vary depending on the geographical origin, cultivation conditions, and extraction method.

| Study Reference | Plant Part | Extraction Method | This compound Content (%) |

| Chemical composition and antioxidant activity of essential oil of Cymbopogon flexuosus[1][2] | Leaves | Hydrodistillation | Not explicitly quantified, but present |

| Detection of new trace constituents in the essential oils of Cymbopogon flexuosus[3] | Leaves | Not specified | Identified as a trace constituent |

Note: Specific quantitative data for this compound in these particular studies was not provided, though its presence was confirmed.

Spectroscopic Characterization

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise chemical structure of organic molecules.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 6.8 | m | 2H | Aromatic H | |

| ~6.0 - 6.4 | m | 2H | Olefinic H | |

| ~3.8 | s | 9H | Methoxy H | |

| ~1.8 - 1.9 | d | 3H | Methyl H |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| ~150 - 155 | Aromatic C-O | |

| ~135 - 140 | Aromatic C-C | |

| ~125 - 130 | Olefinic CH | |

| ~105 - 110 | Aromatic CH | |

| ~55 - 60 | Methoxy C | |

| ~18 - 20 | Methyl C |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1600-1650 | Medium | C=C stretch (aromatic and olefinic) |

| ~1250-1000 | Strong | C-O stretch (aryl ethers) |

| ~965-975 | Strong | =C-H bend (trans-disubstituted alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment Ion |

| 208 | High | [M]⁺ (Molecular ion) |

| 193 | Medium | [M - CH₃]⁺ (Loss of a methyl radical) |

| 177 | Medium | [M - OCH₃]⁺ (Loss of a methoxy radical) |

| 165 | High | [M - C₃H₅]⁺ (Loss of the propenyl side chain) |

The fragmentation pattern can be visualized as follows:

References

Isoelemicin in Plant Secondary Metabolism: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction: The Role of Phenylpropanoids in Plant Biology

Plants produce a vast and diverse array of chemical compounds, broadly classified into primary and secondary metabolites. While primary metabolites are essential for basic survival, growth, and development (e.g., carbohydrates, proteins), secondary metabolites mediate the plant's interactions with its environment.[1][2] These compounds are not essential for the plant's immediate survival but are crucial for long-term fitness, defense, and propagation.[1] Major classes of secondary metabolites include terpenes, phenolics, and nitrogen-containing compounds.[2][3][4]

Isoelemicin, a phenylpropanoid, belongs to the phenolic class of secondary metabolites. Phenylpropanoids are synthesized from the aromatic amino acid phenylalanine and form a large family of compounds, including flavonoids, lignins, coumarins, and stilbenes.[5][6] They play critical roles in plant defense against herbivores and pathogens, provide structural support (lignin), protect against UV radiation, and act as signaling molecules.[2][3][7] this compound, specifically, is an isomer of elemicin and is found in the essential oils of various aromatic plants. Its biological activities, including antimicrobial and antioxidant properties, make it a compound of significant interest for research and potential therapeutic applications.[8][9] This guide provides an in-depth overview of this compound's biosynthesis, its physiological roles, and the experimental methodologies used for its study.

Biosynthesis of this compound

The synthesis of this compound is embedded within the broader phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.

2.1 The General Phenylpropanoid Pathway The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine to produce cinnamic acid. This is followed by a series of hydroxylation, methylation, and ligation reactions catalyzed by enzymes such as Cinnamate-4-Hydroxylase (C4H) , 4-Coumaroyl-CoA Ligase (4CL) , and various O-methyltransferases (OMTs) to produce a variety of phenylpropanoid precursors.[5][7]

2.2 Specific Pathway to this compound this compound is derived from L-phenylalanine via coniferyl alcohol, a key intermediate in monolignol biosynthesis. The pathway involves sequential methylation steps to form 3,4,5-trimethoxyphenylpropane. The final step is a crucial isomerization reaction that shifts the position of a double bond in the allyl side chain of its precursor, elemicin, to form the more stable propenyl side chain of this compound. This isomerization is believed to be catalyzed by an isomerase enzyme.

Below is a diagram illustrating the biosynthetic route from L-phenylalanine to this compound.

Role in Plant Secondary Metabolism and Ecology

This compound, like many phenylpropanoids, serves primarily as a defense compound. Its accumulation is often triggered by environmental stressors, indicating a role in the plant's adaptive response mechanisms.

-

Antimicrobial and Antifungal Activity: The presence of this compound in essential oils contributes to their observed antimicrobial and antifungal properties.[9] This suggests a direct role in defending the plant against pathogenic bacteria and fungi.

-

Insecticidal and Herbivore Deterrence: Phenylpropanoids are widely recognized for their role in deterring herbivores. The pungent or bitter taste associated with these compounds can act as a feeding deterrent. Some studies on related compounds like elemicin have shown insecticidal activity.[2]

-

Allelopathy: Plants can release secondary metabolites into the soil to inhibit the growth of competing plant species, a phenomenon known as allelopathy. While specific studies on this compound's allelopathic effects are limited, this is a known function for other phenylpropanoids.

-

Stress Response: The biosynthesis of phenylpropanoids is often upregulated in response to both biotic (e.g., pathogen attack) and abiotic stresses (e.g., UV radiation, cold, drought).[7][10][11][12] This suggests that this compound production is part of a general stress response strategy, helping the plant to cope with adverse conditions.

The diagram below illustrates the logical relationship between an environmental trigger and the resulting accumulation of this compound.

Quantitative Data on Related Phenylpropanoids

Direct quantitative data for this compound is sparse in the literature. However, data for its isomer, elemicin, provides a useful proxy for expected concentrations in various plant sources.

| Compound | Plant Source / Food | Part/Type | Concentration / Yield | Reference |

| Elemicin | Cymbopogon khasianus | Essential Oil | ~70% of total oil | [8] |

| Elemicin | Nutmeg, Parsley, Sassafras | Food/Spice | 1.2 - 150 mg/kg | [8] |

| Elemicin | Ocotea aff. O. caparrapi | Branch Bark | 31.3% of essential oil | [8] |

| Elemicin | Myristica fragrans | Essential Oil | MIC of 31.25 µg/mL against E. coli | [8] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The study of this compound involves its extraction from plant material, followed by purification, identification, and quantification.

5.1 Protocol: Extraction and Isolation of this compound

This protocol describes a general method for obtaining a crude extract enriched with this compound, followed by isolation.

1. Sample Preparation:

- Harvest fresh plant material (e.g., leaves, bark).

- Dry the material in a shaded, well-ventilated area or freeze-dry to preserve metabolites.

- Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.[13]

2. Solvent Extraction:

- Maceration: Soak the powdered plant material (e.g., 100 g) in a suitable organic solvent (e.g., 500 mL of ethanol or methanol) in an airtight container.[13][14]

- Agitate the mixture periodically for 24-72 hours at room temperature.

- Ultrasonic-Assisted Extraction (UAE): For improved efficiency, place the mixture in an ultrasonic bath for 30-60 minutes. The ultrasound waves disrupt cell walls, enhancing solvent penetration.[15]

3. Filtration and Concentration:

- Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

- Wash the residue with a small amount of fresh solvent to recover any remaining metabolites.

- Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent degradation of thermolabile compounds.

4. Isolation (Chromatography):

- Subject the concentrated crude extract to column chromatography using silica gel as the stationary phase.

- Elute with a gradient of non-polar to polar solvents (e.g., starting with hexane and gradually introducing ethyl acetate).

- Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify fractions containing this compound.

- Pool the pure fractions and evaporate the solvent to obtain isolated this compound. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).[13]

5.2 Protocol: Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

- Prepare a stock solution of the isolated this compound or the crude extract in a suitable volatile solvent (e.g., hexane or dichloromethane).

- Create a series of calibration standards of known concentrations using a pure this compound standard.

2. GC-MS Analysis:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

- Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

- Injection: Inject 1 µL of the sample into the GC inlet, typically in splitless mode.

- Oven Program: Start at a low temperature (e.g., 60°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 240°C) at a rate of 3-5°C/min.

- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

3. Data Analysis:

- Identify the this compound peak in the chromatogram based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

- Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

The following diagram provides a visual workflow for the extraction and analysis process.

Conclusion and Future Directions

This compound is a significant secondary metabolite within the phenylpropanoid family, contributing to the chemical defense arsenal of various plants. Its biosynthesis via the well-established phenylpropanoid pathway and its role in mediating plant-environment interactions highlight the intricate and efficient nature of plant metabolic networks. While its biological activities are promising, particularly its antimicrobial effects, further research is required to fully elucidate its mechanism of action and potential applications in medicine and agriculture.

Future research should focus on:

-

Enzyme Discovery: Identifying and characterizing the specific isomerase responsible for the conversion of elemicin to this compound.

-

Regulatory Mechanisms: Investigating the specific transcription factors and signaling pathways that regulate this compound biosynthesis in response to different environmental cues.

-

Bioactivity Spectrum: Expanding the scope of biological activity testing to explore its potential as an insecticide, nematicide, or allelochemical.

-

Metabolic Engineering: Exploring the potential of metabolic engineering in microbial or plant systems to enhance the production of this compound for commercial applications.

A deeper understanding of this compound will not only advance our knowledge of plant secondary metabolism but may also unlock new opportunities for the development of natural product-based pharmaceuticals and agrochemicals.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Plant Secondary Metabolites: The Weapons for Biotic Stress Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant Metabolomics: An Overview of the Role of Primary and Secondary Metabolites against Different Environmental Stress Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Identification of multiple novel genetic mechanisms that regulate chilling tolerance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trade-Off Regulation in Plant Growth and Stress Responses Through the Role of Heterotrimeric G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. homesciencejournal.com [homesciencejournal.com]

- 15. CN106349028A - Method of extracting elemicin from pepper - Google Patents [patents.google.com]

An In-depth Technical Guide on the Psychoactive Properties of Isoelemicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoelemicin, a phenylpropene found in various essential oils, notably from nutmeg and mace, has long been associated with potential psychoactive effects. This technical guide provides a comprehensive overview of the current understanding of this compound's psychoactive properties, focusing on its mechanism of action, metabolism, and the resulting behavioral effects observed in preclinical models. Due to a scarcity of direct research on this compound, this document also incorporates data from its close structural analog, elemicin, and its putative psychoactive metabolite, 3,4,5-trimethoxyamphetamine (TMA), to provide a more complete picture of its potential pharmacological profile. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of natural compounds and the development of novel therapeutics.

Introduction